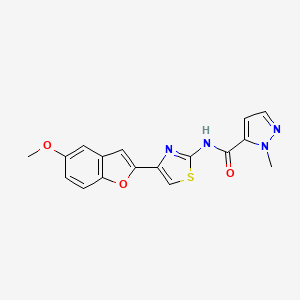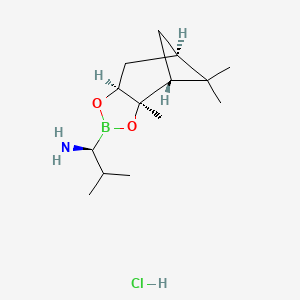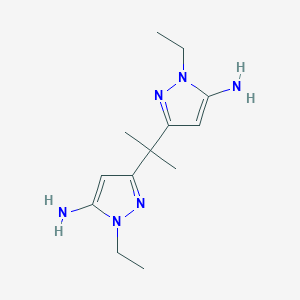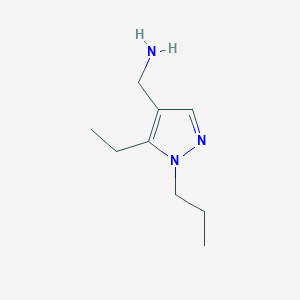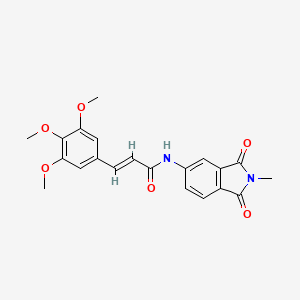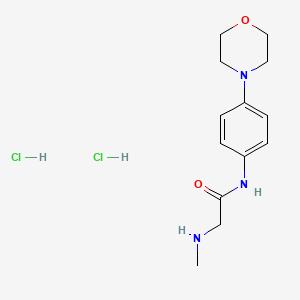
2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride
Übersicht
Beschreibung
2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, which share structural similarities with 2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride, has revealed insights into their structural aspects and properties. These compounds have been studied for their ability to form gels and crystalline salts upon treatment with mineral acids. Notably, their host–guest complexes exhibit enhanced fluorescence emission, suggesting potential applications in materials science and fluorescent tagging technologies (Karmakar, Sarma, & Baruah, 2007).
Antinociceptive and Anti-inflammatory Effects
The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has shown significant promise in the field of pain management. This compound exhibits high σ1 receptor affinity, suggesting its potential as a therapeutic agent for inflammatory pain. The in vivo studies conducted have demonstrated its efficacy in reducing nociception, indicating its potential application in developing new analgesic drugs (Navarrete-Vázquez et al., 2016).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound has shown significant antiviral and antiapoptotic effects in vitro, reducing viral load and increasing survival in infected mice. Such findings underscore the potential of related compounds in treating viral infections and their associated pathologies (Ghosh et al., 2008).
Antimicrobial Activity
Pyrimidine-triazole derivatives synthesized from molecules related to this compound have been investigated for their antimicrobial activity. These compounds exhibit activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Synthesis and Characterization
Research on the synthesis and characterization of new 2-(alkylamino) acetamides, including structures related to this compound, has provided valuable insights into their chemical properties. Such studies are foundational for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Mancilla et al., 2003).
Eigenschaften
IUPAC Name |
2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-14-10-13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPYMHVBLIHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


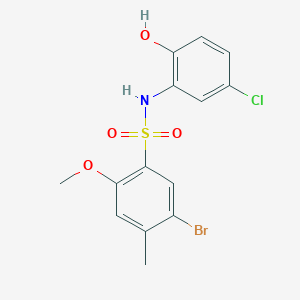
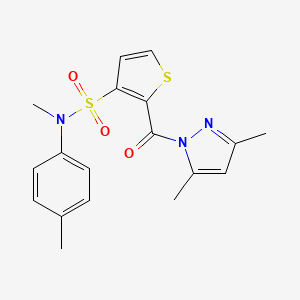
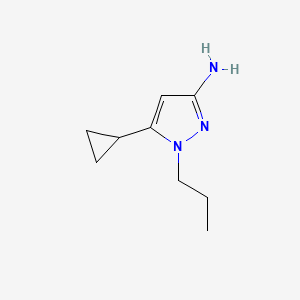
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3216831.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216835.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3216846.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B3216860.png)
